

# In-depth Technical Guide to the Pharmacokinetic Properties of ML471

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## Compound of Interest

Compound Name: ML471

Cat. No.: B15562556

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This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of **ML471**, a novel antimalarial agent. **ML471** is a potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), demonstrating promise as a therapeutic candidate. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), supported by detailed experimental protocols and visual representations of its mechanism of action.

## Core Pharmacokinetic Parameters

The pharmacokinetic profile of **ML471** has been characterized in both rat and mouse models. The compound exhibits a long in vivo half-life and excellent duration of exposure, despite suboptimal oral absorption.<sup>[1]</sup>

## Table 1: Pharmacokinetic Parameters of ML471 in Rats

Parameter	Intravenous (1 mg/kg)	Oral (1 mg/kg)	Oral (10 mg/kg)	Oral (25 mg/kg)
Blood				
C <sub>max</sub> (μM)	1.3	0.1	1.0	2.2
T <sub>max</sub> (h)	0.08	0.5	2.0	4.0
AUC (μM·h)	2.6	0.8	12.5	30.0
Terminal Half-life (T <sub>1/2</sub> ) (h)	30.5	-	-	-
Clearance (mL/min/kg)	4.2	-	-	-
Volume of Distribution (V <sub>ss</sub> ) (L/kg)	11.0	-	-	-
Bioavailability (%F)	-	9.6%	9.6%	8.7%
Plasma				
C <sub>max</sub> (μM)	1.5	0.1	0.7	1.4
T <sub>max</sub> (h)	0.08	0.5	2.0	4.0
AUC (μM·h)	1.2	0.3	4.4	12.7
Terminal Half-life (T <sub>1/2</sub> ) (h)	11.2	-	-	-
Clearance (mL/min/kg)	9.1	-	-	-
Volume of Distribution (V <sub>ss</sub> ) (L/kg)	5.1	-	-	-

Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.

**Table 2: Pharmacokinetic Parameters of ML471 in SCID Mice**

Parameter	Oral (100 mg/kg)	Oral (200 mg/kg)
Blood		
Cmax (μM)	12.3	21.0
Tmax (h)	8.0	8.0
AUC (μM·h)	250	550

Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.

## Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

**Absorption:** Oral bioavailability of **ML471** in rats is low, ranging from 8.7% to 9.6%.<sup>[1]</sup> Despite this, the compound achieves significant exposure, suggesting that enhancing oral absorption could further improve its therapeutic potential.

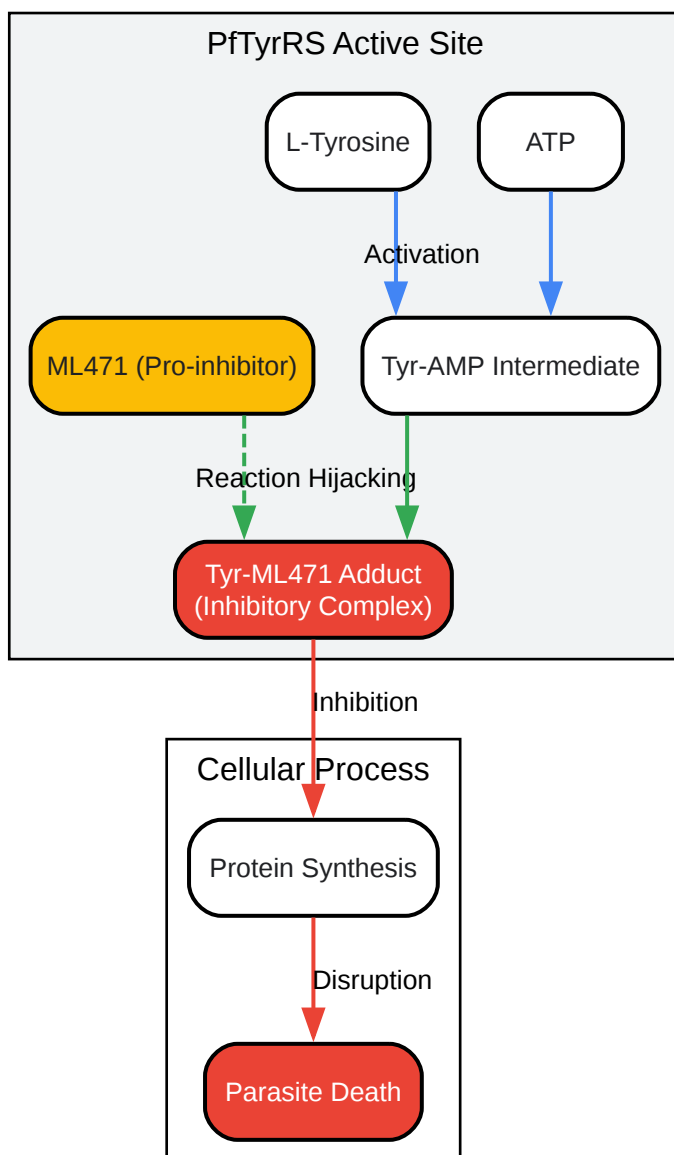
**Distribution:** A key feature of **ML471**'s distribution is its high retention in red blood cells (RBCs).<sup>[1][2]</sup> In intravenous PK studies in rats, the blood-to-plasma ratio increased over time, indicating slower clearance from the RBC compartment.<sup>[2]</sup> This is advantageous for an antimalarial drug, as the asexual stages of the Plasmodium parasite reside within RBCs. This accumulation is likely due to the binding of **ML471**'s sulfamate group to carbonic anhydrase, which is abundant in erythrocytes.

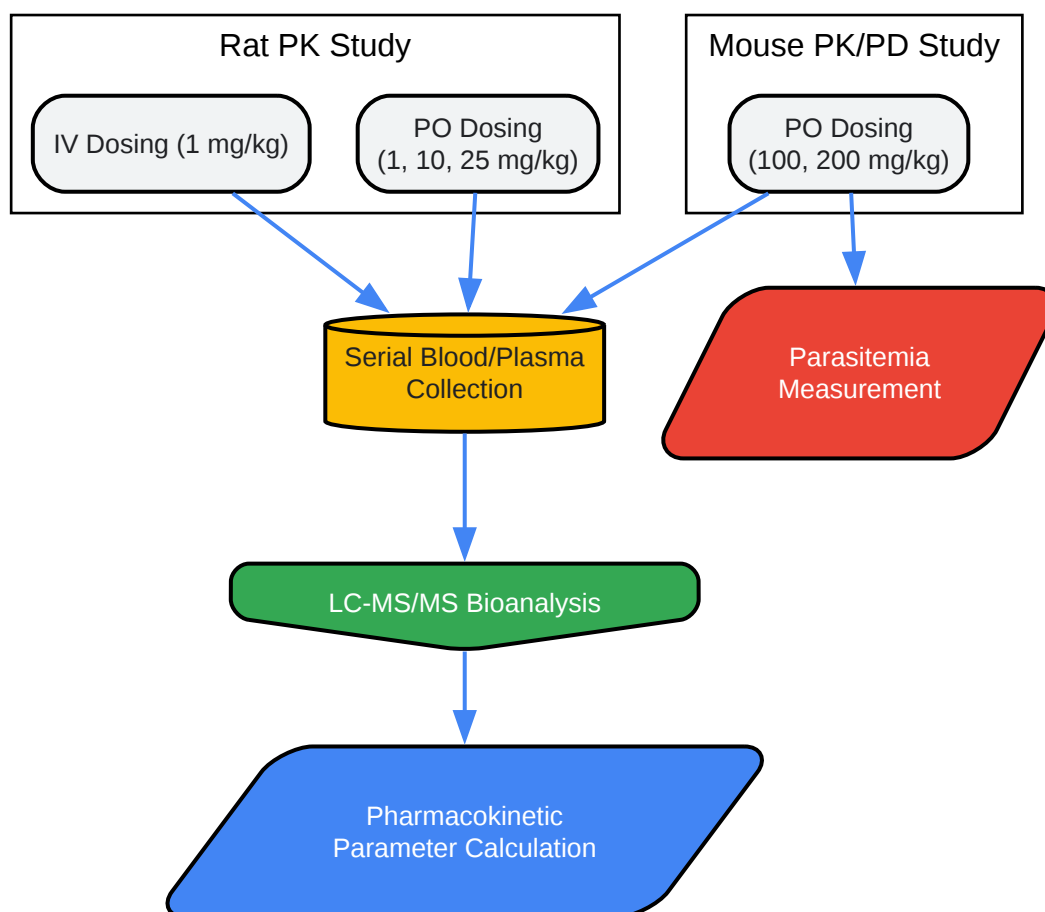
**Metabolism:** The metabolic profile of **ML471** has not been extensively detailed in the available literature. However, its low blood clearance in rats (~4% of liver blood flow) suggests that it is not rapidly metabolized.

**Excretion:** Renal clearance of the parent compound has been observed in rats, with 9-38% of the administered dose recovered in the urine within 24 hours.

## Mechanism of Action: Reaction Hijacking

**ML471** functions as a "reaction hijacking" inhibitor. It is a pro-inhibitor that, within the active site of PfTyrRS, reacts with the activated amino acid (tyrosine) to form a stable, tightly-bound Tyr-**ML471** adduct. This adduct effectively inhibits the enzyme, disrupting protein synthesis in the parasite.





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## References

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